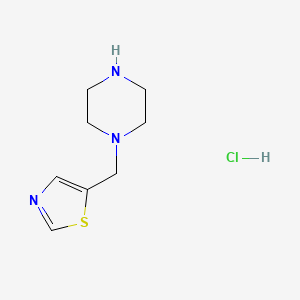

5-(Piperazin-1-ylmethyl)thiazole hydrochloride

Description

Properties

Molecular Formula |

C8H14ClN3S |

|---|---|

Molecular Weight |

219.74 g/mol |

IUPAC Name |

5-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C8H13N3S.ClH/c1-3-11(4-2-9-1)6-8-5-10-7-12-8;/h5,7,9H,1-4,6H2;1H |

InChI Key |

KSAIJPKQSGHIMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2=CN=CS2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride typically involves the reaction of piperazine with a thiazole derivative. One common method includes the reaction of piperazine with 4-chloromethyl-2-amino thiazole under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Reaction Mechanisms

The compound participates in diverse reactions due to its heterocyclic structure:

2.1. Nucleophilic Substitution

-

The piperazine nitrogen acts as a nucleophile, reacting with electrophilic centers (e.g., chloromethyl groups in thiazole derivatives).

-

Example: Substitution of a chloromethyl-thiazole derivative with piperazine to yield the target compound.

2.2. Electrophilic Aromatic Substitution

-

The thiazole ring undergoes substitution at the 5-position due to its electron-rich nature.

-

Potential electrophiles include halogens, nitro groups, or acylating agents.

2.3. Cyclization Reactions

-

Thiosemicarbazones derived from aldehydes can undergo cyclization to form heterocycles, as seen in related piperazine-thiazole derivatives .

-

Example: Conversion of bis-aldehydes to bis-thiazoles via thiosemicarbazone intermediates .

2.4. Oxidation and Functional Group Transformations

-

Thiazole derivatives can be oxidized to form disulfides or other oxidized products.

-

The piperazine ring may participate in further reactions, such as alkylation or acylation.

Analytical and Characterization Data

Structural confirmation is typically achieved via:

Table 2: Structural and Analytical Data

| Property | Details | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₄Cl₃N₅S₂ | |

| Molecular weight | 292.66 g/mol | |

| NMR analysis | Used to confirm methylene bridge and piperazine protons |

Scientific Research Applications

Chemical Properties and Structure

5-(Piperazin-1-ylmethyl)thiazole hydrochloride features a thiazole ring linked to a piperazine moiety. The structural characteristics of this compound contribute significantly to its biological activity. The thiazole component is known for its ability to interact with various biological targets, enhancing the pharmacological profile of compounds that incorporate it.

Antinociceptive Activity

Research has demonstrated that compounds containing both thiazole and piperazine structures exhibit significant antinociceptive effects. A study highlighted the ability of these compounds to activate opioid receptors, indicating their potential as analgesics. Specifically, the synthesized thiazole-piperazine derivatives showed increased mechanical pain thresholds in animal models, suggesting a central and peripheral mechanism of action in pain relief .

Antitumor Activity

The anticancer properties of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride have been investigated through various studies. Thiazole derivatives are known to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . In vitro assays have shown that certain derivatives exhibit cytotoxic effects against several cancer cell lines, including breast and liver cancer cells, with IC50 values indicating their potency compared to standard chemotherapeutics .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies reveal that thiazole derivatives possess significant activity against various bacterial strains, including resistant types. For instance, the minimum inhibitory concentrations (MIC) of related compounds have been reported as low as 10 µg/mL against Staphylococcus aureus, showcasing their potential as antimicrobial agents.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride involves multiple steps that allow for the modification of its structure to enhance biological activity. Structure-activity relationship studies have elucidated how variations in substituents on the thiazole or piperazine rings can influence the compound's efficacy and selectivity against specific targets .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antinociceptive | Activation of opioid receptors; pain relief | |

| Antitumor | Induction of apoptosis in cancer cells | |

| Antimicrobial | Effective against bacterial strains |

Case Studies and Research Findings

Several studies have documented the effectiveness of thiazole-piperazine compounds:

- Antinociceptive Study : A study involving various thiazole-piperazine derivatives showed significant pain relief in mice models, suggesting potential therapeutic applications in pain management .

- Anticancer Research : In vitro studies demonstrated that specific derivatives could inhibit the growth of cancer cell lines more effectively than conventional drugs like 5-fluorouracil .

- Antimicrobial Evaluation : A recent investigation into the antimicrobial properties revealed that derivatives exhibited promising activity against resistant bacterial strains, indicating their potential use in treating infections.

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Key Findings from Analogues

Antifungal and Anticancer Activity :

- Thiazolyl hydrazone derivatives () with furan and halogenated aryl groups demonstrated moderate anticandidal activity (MIC = 250 µg/mL) and anticancer effects against MCF-7 cells (IC₅₀ = 125 µg/mL). These activities are significantly weaker than fluconazole (MIC = 2 µg/mL), highlighting the impact of substituents like hydrazone and halogens on target binding .

- In contrast, 5-(Piperazin-1-ylmethyl)thiazole HCl lacks direct antifungal/anticancer data but shares a thiazole-piperazine scaffold with GM-90,631 (), which modulates MT acetylation in triple-negative breast cancer (TNBC) at submicromolar concentrations .

Salt Forms and Solubility :

- Hydrochloride salts (e.g., GM-90,631 , pioglitazone HCl ) are common in drug design to improve bioavailability. The trihydrochloride form of 5-(Piperazin-1-ylmethyl)thiazole may offer superior solubility compared to dihydrochloride analogs (e.g., –7) .

Substituent Effects: Halogenation: Chloro or fluoro substituents (e.g., 4-chlorophenyl in , fluorophenyl in ) enhance lipophilicity and target affinity . Linker Flexibility: Ethoxy linkers () may confer conformational flexibility, whereas rigid triazole/pyrazole systems () could restrict binding . Heterocycle Variations: Thiadiazole () vs.

Therapeutic Potential: Piperazine-thiazole derivatives are explored for CNS targets due to piperazine’s hydrogen-bonding capacity. For example, fluorophenyl-piperazine analogs () may interact with serotonin or dopamine receptors .

Biological Activity

5-(Piperazin-1-ylmethyl)thiazole hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a piperazinylmethyl group, which enhances its solubility and interaction with biological targets. The structural formula can be represented as follows:

The biological activity of 5-(piperazin-1-ylmethyl)thiazole hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in disease processes. Notably, it has been shown to inhibit specific kinases that play critical roles in cancer cell proliferation and survival.

Anticancer Activity

Several studies have demonstrated the anticancer potential of 5-(piperazin-1-ylmethyl)thiazole hydrochloride. For instance, derivatives of this compound have exhibited inhibitory effects on Src/Abl kinases, which are implicated in various cancers. The structure-activity relationship (SAR) analysis indicates that modifications on the thiazole and piperazine moieties can significantly influence cytotoxicity against cancer cell lines.

| Compound | Target Kinase | IC50 (µM) | Activity |

|---|---|---|---|

| 5-(Piperazin-1-ylmethyl)thiazole | Src/Abl | <10 | High |

| Derivative A | EGFR | 15 | Moderate |

| Derivative B | Aurora-A | 20 | Moderate |

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of 5-(piperazin-1-ylmethyl)thiazole hydrochloride against Acinetobacter baumannii and Pseudomonas aeruginosa. The compound showed significant inhibition with minimum inhibitory concentrations (MIC) below 10 µg/mL for both organisms.

Medicinal Chemistry

In medicinal chemistry, 5-(piperazin-1-ylmethyl)thiazole hydrochloride serves as an intermediate in synthesizing various pharmacologically active compounds. Its derivatives are being explored for their potential use as kinase inhibitors and antimicrobial agents.

Q & A

Basic: What are the common synthetic routes for 5-(Piperazin-1-ylmethyl)thiazole hydrochloride, and how is purity validated?

Answer:

The synthesis typically involves coupling a thiazole precursor with a piperazine derivative via nucleophilic substitution or reductive amination. For example, a thiazole intermediate bearing a chloromethyl group can react with piperazine under basic conditions (e.g., K₂CO₃ in DMF) to form the piperazine-linked product, followed by HCl salt formation . Purity validation employs chromatographic methods such as TLC (e.g., toluene/ethyl acetate/water systems for spot analysis) and HPLC (C18 columns with UV detection at 220–260 nm) . Mass spectrometry (LC-MS) is used to confirm molecular weight, while elemental analysis ensures stoichiometric HCl incorporation .

Basic: How is the stability of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride assessed under varying conditions?

Answer:

Stability studies involve accelerated degradation tests under stress conditions:

- Thermal stability: Heating at 40–60°C for 1–4 weeks, followed by HPLC analysis to quantify degradation products (e.g., free piperazine or thiazole hydrolysis products) .

- pH-dependent stability: Incubation in buffers (pH 1–12) at 25°C, monitoring via UV spectroscopy for absorbance shifts indicative of structural changes .

- Light sensitivity: Exposure to UV/visible light (ICH Q1B guidelines) with periodic sampling for LC-MS profiling to detect photodegradants .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:

Contradictions often arise from assay-specific variables:

- Target selectivity: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor interactions .

- Cellular context: Compare results in primary cells vs. immortalized lines; differences in membrane permeability or metabolizing enzymes (e.g., cytochrome P450) may alter efficacy .

- Data normalization: Apply statistical corrections (e.g., Z-score normalization) to account for batch effects or plate-to-plate variability .

Advanced: What computational strategies optimize the synthesis of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride derivatives?

Answer:

In-silico tools predict feasible routes:

- Retrosynthetic analysis: AI platforms (e.g., Pistachio, Reaxys) prioritize precursors based on reaction feasibility and yield data .

- DFT calculations: Model transition states for key steps (e.g., nucleophilic substitution) to identify optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DBU vs. Et₃N) .

- Machine learning: Train models on PubChem reaction datasets to predict regioselectivity in thiazole functionalization .

Basic: Which spectroscopic techniques characterize 5-(Piperazin-1-ylmethyl)thiazole hydrochloride?

Answer:

- NMR: ¹H NMR (DMSO-d₆) shows piperazine protons as a multiplet at δ 2.5–3.5 ppm and thiazole protons as a singlet at δ 7.8–8.2 ppm. ¹³C NMR confirms the methylene bridge (C-5 of thiazole) at δ 45–50 ppm .

- FT-IR: Peaks at 2500–2700 cm⁻¹ (N-H stretch of piperazine·HCl) and 1640–1680 cm⁻¹ (C=N thiazole vibration) .

- Mass spectrometry: ESI-MS in positive mode displays [M+H]⁺ at m/z corresponding to C₈H₁₄N₃S·HCl (exact mass calculated via high-resolution MS) .

Advanced: How do structural modifications to the piperazine ring affect the compound’s pharmacokinetic profile?

Answer:

- Lipophilicity: Introducing hydrophobic groups (e.g., methyl, benzyl) to piperazine increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility. Assess via shake-flask logP measurements .

- Metabolic stability: N-alkylation (e.g., 4-methylpiperazine) reduces CYP3A4-mediated oxidation. Validate using liver microsome assays with LC-MS/MS metabolite profiling .

- Plasma protein binding: Modify with polar substituents (e.g., hydroxyethyl) to lower albumin affinity. Measure via ultrafiltration or equilibrium dialysis .

Basic: What in vitro models are suitable for preliminary evaluation of biological activity?

Answer:

- Receptor binding assays: Radiolabeled ligand competition studies (e.g., [³H]-spiperone for serotonin/dopamine receptors) .

- Enzyme inhibition: Fluorescence-based assays (e.g., acetylcholinesterase inhibition using Ellman’s reagent) .

- Cell viability: MTT or resazurin assays in cancer lines (e.g., MCF-7, HepG2) to screen for cytotoxicity .

Advanced: How can researchers design experiments to address discrepancies in reported solubility data?

Answer:

- Standardize conditions: Use USP buffers (pH 1.2, 4.5, 6.8) and control temperature (25°C ± 0.5) .

- Method comparison: Contrast shake-flask vs. potentiometric (e.g., CheqSol) approaches to identify kinetic vs. equilibrium solubility differences .

- Particle size analysis: Use dynamic light scattering (DLS) to confirm if nanoscale aggregation underlies variability .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Personal protective equipment (PPE): Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing due to HCl volatility .

- Waste disposal: Neutralize with NaHCO₃ before aqueous disposal (follow local regulations for halogenated organics) .

- Acute toxicity: Refer to SDS; conduct patch tests for dermal sensitivity prior to in vivo studies .

Advanced: What strategies improve yield in multi-step syntheses of derivatives?

Answer:

- Intermediate purification: Use flash chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts early .

- Catalytic optimization: Screen Pd/C or Ni catalysts for hydrogenation steps; adjust H₂ pressure (1–5 atm) to minimize over-reduction .

- Reaction monitoring: Employ in-situ IR or Raman spectroscopy to detect endpoint in real time, reducing side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.